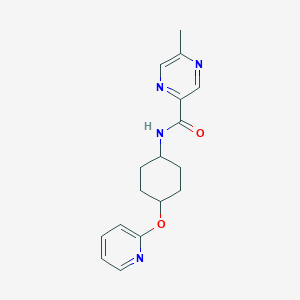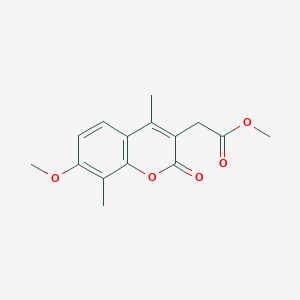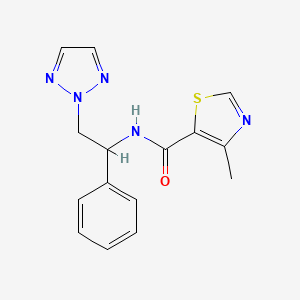![molecular formula C11H6N4S B2515106 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile CAS No. 439110-81-3](/img/structure/B2515106.png)
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile is a heterocyclic compound that features both thiazole and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, known for its biological activity, combined with the pyrrole ring, makes this compound a versatile candidate for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile typically involves the condensation of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is performed under reflux conditions in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute at the nitrile groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity is being explored for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with key biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share the pyrrole ring and are known for their wide range of biological activities.
Imidazo[2,1-b][1,3]thiazoles: These compounds combine thiazole and imidazole rings, showing potential in medicinal chemistry.
Uniqueness
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile is unique due to its combination of thiazole and pyrrole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
IUPAC Name |
2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4S/c12-7-9(8-13)6-10-2-1-4-15(10)11-14-3-5-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUVSHUZDUNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B2515025.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)



![4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B2515037.png)
![5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2515039.png)
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2515044.png)

